2-(4-Methoxyphenyl)-1-(4-(2-(thiophen-2-yl)cyclopropanecarbonyl)piperazin-1-yl)ethanone
Description
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Properties
IUPAC Name |
2-(4-methoxyphenyl)-1-[4-(2-thiophen-2-ylcyclopropanecarbonyl)piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3S/c1-26-16-6-4-15(5-7-16)13-20(24)22-8-10-23(11-9-22)21(25)18-14-17(18)19-3-2-12-27-19/h2-7,12,17-18H,8-11,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUISUKCJJFCDPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)N2CCN(CC2)C(=O)C3CC3C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-Methoxyphenyl)-1-(4-(2-(thiophen-2-yl)cyclopropanecarbonyl)piperazin-1-yl)ethanone is a synthetic organic molecule that has garnered attention for its potential biological activities. This article will explore its synthesis, biological properties, and relevant research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The key steps include:
-
Formation of the Cyclopropane Ring :
- The cyclopropane moiety can be synthesized through cyclopropanation reactions involving alkenes and diazo compounds.
-
Piperazine Derivation :
- Piperazine derivatives are commonly synthesized via nucleophilic substitution reactions with halogenated compounds.
-
Final Coupling :
- The final compound is formed by coupling the piperazine derivative with the 4-methoxyphenyl group and the thiophen-2-yl carbonyl moiety.
Biological Activity
The biological activity of this compound has been investigated in various studies, revealing several interesting properties:
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives containing methoxy and thiophene groups have shown potent activity against various cancer cell lines, including:
- Murine L1210 leukemia cells
- Human K562 leukemia cells
Molecular docking studies suggest that these compounds may interact with tubulin, inhibiting its polymerization, which is a crucial mechanism in cancer cell proliferation .
Antimicrobial Properties
In vitro studies have demonstrated that related compounds possess antimicrobial activity. For example, Schiff bases derived from piperazine have shown effectiveness against a range of bacterial strains, indicating potential for further development as antimicrobial agents .
The proposed mechanism for the anticancer activity involves the inhibition of tubulin polymerization, similar to well-known agents like colchicine. The methoxy group enhances hydrophobic interactions within the binding site, while the thiophene ring contributes to π-stacking interactions with aromatic residues on tubulin .
Case Studies
Several case studies highlight the biological efficacy of related compounds:
- Study on Tubulin Inhibition :
- Antimicrobial Evaluation :
Data Summary
| Activity | Tested Compounds | Effectiveness |
|---|---|---|
| Anticancer | Methoxy and thiophene derivatives | High potency against L1210 and K562 |
| Antimicrobial | Schiff bases from piperazine | Effective against multiple bacteria |
| Tubulin Interaction | Similar structure to colchicine | Inhibits polymerization |
Q & A
Basic: What are the key synthetic methodologies for preparing 2-(4-Methoxyphenyl)-1-(4-(2-(thiophen-2-yl)cyclopropanecarbonyl)piperazin-1-yl)ethanone?
Answer:
The synthesis typically involves multi-step organic reactions:
- Friedel-Crafts acylation to introduce the 4-methoxyphenyl group .
- Palladium-catalyzed coupling for thiophene-cyclopropane integration, requiring ligands like triphenylphosphine and bases such as KCO .
- Piperazine functionalization via nucleophilic acyl substitution, using activating agents like HATU or DCC .
Reaction monitoring employs thin-layer chromatography (TLC) and NMR spectroscopy to confirm intermediate purity .
Basic: How is the molecular structure of this compound characterized in academic research?
Answer:
Structural characterization combines:
- Single-crystal X-ray diffraction (SC-XRD) to determine bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding) .
- High-resolution mass spectrometry (HRMS) for molecular formula validation .
- FT-IR spectroscopy to identify functional groups (e.g., carbonyl stretch at ~1700 cm) .
Basic: What preliminary biological assays are recommended for evaluating this compound’s activity?
Answer:
Initial screening includes:
- In vitro enzyme inhibition assays (e.g., cyclooxygenase or kinase targets) using fluorescence-based readouts .
- Cell viability assays (MTT or resazurin) to assess cytotoxicity in cancer or normal cell lines .
- Receptor binding studies via radioligand displacement assays for neurotransmitter targets (e.g., serotonin or dopamine receptors) .
Advanced: How can researchers optimize the synthetic yield of this compound?
Answer:
Optimization strategies involve:
- Solvent screening (e.g., DMF vs. THF) to enhance reaction efficiency .
- Catalyst tuning , such as using Pd(OAc) with bulky ligands for improved coupling efficiency .
- Temperature gradients (e.g., 0°C to room temperature) to control side reactions during cyclopropane formation .
Advanced: What advanced crystallographic techniques resolve ambiguities in this compound’s conformation?
Answer:
- High-pressure crystallography to study conformational flexibility under non-ambient conditions .
- Hirshfeld surface analysis to quantify intermolecular interactions (e.g., π-π stacking between thiophene and methoxyphenyl groups) .
- Twinned data refinement using SHELXL or similar software to resolve overlapping diffraction patterns .
Advanced: How to address contradictory biological activity data across studies?
Answer:
- Dose-response curve reanalysis to identify non-linear effects or assay interference .
- Metabolite profiling (LC-MS/MS) to detect degradation products that may skew results .
- Computational docking (AutoDock Vina) to validate target binding modes and rule out off-target interactions .
Advanced: What strategies elucidate structure-activity relationships (SAR) for this compound?
Answer:
- Analog synthesis with systematic substitutions (e.g., replacing methoxy with ethoxy or halogens) .
- 3D-QSAR modeling using CoMFA or CoMSIA to correlate electronic/steric features with activity .
- Pharmacophore mapping (MOE or Schrödinger) to identify critical interaction motifs .
Advanced: How to identify novel biological targets for this compound?
Answer:
- Chemical proteomics (activity-based protein profiling) using clickable probes derived from the compound .
- CRISPR-Cas9 screening to identify gene knockouts that modulate compound efficacy .
- Thermal shift assays (CETSA) to detect target protein stabilization upon binding .
Advanced: What methodologies assess the compound’s stability under physiological conditions?
Answer:
- Forced degradation studies (acid/base/oxidative stress) followed by HPLC-PDA to track degradation pathways .
- Plasma stability assays in human or rodent plasma to estimate half-life .
- Solid-state stability analysis via dynamic vapor sorption (DVS) to predict hygroscopicity .
Advanced: How to integrate computational modeling into mechanistic studies?
Answer:
- Molecular dynamics simulations (GROMACS) to study conformational dynamics in aqueous environments .
- DFT calculations (Gaussian) to map reaction pathways for cyclopropane formation .
- Binding free energy calculations (MM-PBSA) to quantify target affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
